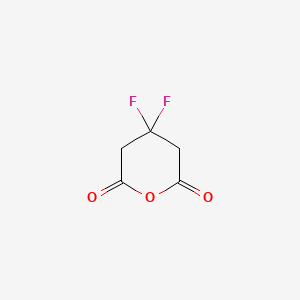

4,4-Difluorooxane-2,6-dione

Description

4,4-Difluorooxane-2,6-dione is a heterocyclic compound that contains two fluorine atoms and an oxane ring.

Properties

IUPAC Name |

4,4-difluorooxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2O3/c6-5(7)1-3(8)10-4(9)2-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLDXLRVPQIPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=O)CC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309460-79-3 | |

| Record name | 4,4-difluorooxane-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluorooxane-2,6-dione typically involves the introduction of fluorine atoms into an oxane ring. One common method is the fluorination of oxane-2,6-dione using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods

In an industrial setting, the production of 4,4-Difluorooxane-2,6-dione may involve large-scale fluorination processes using automated reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorooxane-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form difluorinated oxane derivatives.

Reduction: Reduction reactions can yield partially or fully reduced products.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated oxane derivatives, while reduction can produce partially or fully reduced oxane compounds .

Scientific Research Applications

Medicinal Chemistry

4,4-Difluorooxane-2,6-dione has been explored for its potential as a pharmacological agent. Research indicates that derivatives of this compound can act as inhibitors in various biological pathways:

- Anticancer Activity : Studies have shown that derivatives of 4,4-Difluorooxane-2,6-dione exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds synthesized from this scaffold have demonstrated the ability to inhibit tumor growth in vitro and in vivo models .

- Antimicrobial Properties : The compound and its derivatives have shown promising results in antimicrobial assays, indicating potential applications in treating bacterial infections. The presence of fluorine enhances the lipophilicity of these compounds, which may improve their ability to penetrate bacterial membranes .

Materials Science

In materials science, 4,4-Difluorooxane-2,6-dione is utilized in the development of advanced materials due to its unique chemical properties:

- Polymer Synthesis : The compound can be used as a monomer in the synthesis of polymers with specific electronic properties. For instance, polymers derived from 4,4-Difluorooxane-2,6-dione have been investigated for use in organic solar cells (OSCs) due to their favorable charge transport characteristics .

- Coatings and Adhesives : Its reactivity allows for the formulation of coatings that are resistant to environmental degradation. This property is particularly valuable in industrial applications where durability is crucial.

Case Study 1: Anticancer Activity

A recent study investigated a series of derivatives based on 4,4-Difluorooxane-2,6-dione for their anticancer properties. The study focused on:

- Compound Synthesis : Various derivatives were synthesized through modifications at the dione positions.

- Biological Evaluation : The synthesized compounds were tested against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. Results indicated that several compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .

Case Study 2: Material Development

Research into the use of 4,4-Difluorooxane-2,6-dione in polymer science highlighted its application in creating conductive polymers:

- Polymerization Techniques : The compound was polymerized using environmentally friendly methods to produce materials suitable for electronic applications.

- Performance Metrics : The resulting polymers demonstrated high conductivity and stability under operational conditions typical of organic electronic devices .

Mechanism of Action

The mechanism of action of 4,4-Difluorooxane-2,6-dione involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with various functional groups, influencing the reactivity and stability of the compound. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

4,4-Difluoropyrrolidine-2,5-dione: Similar in structure but contains a pyrrolidine ring instead of an oxane ring.

4,4-Difluorotetrahydrofuran-2,5-dione: Contains a tetrahydrofuran ring, differing in the ring structure.

Uniqueness

4,4-Difluorooxane-2,6-dione is unique due to its specific ring structure and the presence of two fluorine atoms at the 4,4-positions. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Biological Activity

4,4-Difluorooxane-2,6-dione, a derivative of Meldrum's acid, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of two fluorine atoms and a dioxane structure, which may enhance its pharmacological properties. This article reviews the biological activity of 4,4-Difluorooxane-2,6-dione, focusing on its antimicrobial and anticancer effects, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of 4,4-Difluorooxane-2,6-dione typically involves the condensation of Meldrum's acid derivatives with fluorinated compounds. Recent studies have reported various methods for synthesizing this compound while characterizing it through spectroscopic techniques such as NMR and mass spectrometry .

The antimicrobial activity of 4,4-Difluorooxane-2,6-dione has been evaluated against several bacterial strains. Studies indicate that this compound exhibits a modulator effect on antibiotic activity. It has been shown to enhance the efficacy of aminoglycosides against resistant strains of Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) values for 4,4-Difluorooxane-2,6-dione in combination with antibiotics are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) without Compound | MIC (µg/mL) with Compound |

|---|---|---|

| E. coli ATCC 10536 | 19.5 | 4.9 |

| S. aureus ATCC 25923 | 19.5 | 2.4 |

| P. aeruginosa ATCC 15442 | 156.2 | 39.1 |

These results indicate significant reductions in MIC values when combined with the compound, suggesting a synergistic effect that enhances antibiotic activity against resistant bacteria .

Cytotoxic Effects

Recent studies have also explored the anticancer properties of 4,4-Difluorooxane-2,6-dione on various cancer cell lines. The compound demonstrated cytotoxic effects against HeLa (cervical cancer) and A549 (lung cancer) cell lines.

IC50 Values

Table 2 presents the IC50 values for 4,4-Difluorooxane-2,6-dione against selected cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.7 |

| A549 | 21.8 |

| LS174 | 30.5 |

The selectivity index (SI) for these compounds was also calculated to assess their potential therapeutic index. The highest selectivity index observed was for HeLa cells at an SI value of 4.8 .

Case Studies and Research Findings

Several research studies have highlighted the biological activity of Meldrum's acid derivatives, including 4,4-Difluorooxane-2,6-dione:

- Antimicrobial Modulation : A study demonstrated that combining this compound with aminoglycosides resulted in a significant reduction in MIC values for resistant bacterial strains .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects against various cancer cell lines, revealing promising results that suggest further exploration into its anticancer potential .

- Molecular Docking Studies : Molecular docking studies indicated that the compound binds effectively to targets such as DNA gyrase and topoisomerase II beta, which are critical in bacterial replication and cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.